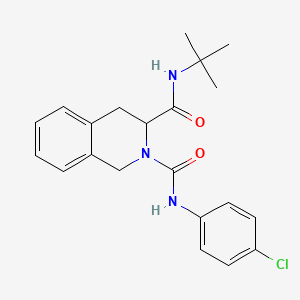
N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide is a synthetic molecule that appears to be related to the class of isoquinoline derivatives. These derivatives are known for their presence in various medicinally important compounds, including HIV protease inhibitors and antimalarial drugs .
Synthesis Analysis
The synthesis of related isoquinoline compounds often involves multicomponent reactions and sequential C-N bond formations, as seen in the preparation of fused quinolines and isoquinolines . For N-tert-butyl isoquine, a 4-aminoquinoline antimalarial, the synthesis was achieved through a two-step procedure from inexpensive and readily available starting materials, suggesting a potentially similar approach could be used for the synthesis of N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide .
Molecular Structure Analysis
The molecular structure of N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide likely features a tert-butyl group and a 4-chlorophenyl moiety attached to an isoquinoline scaffold. This structure is indicative of a compound that could exhibit interesting pharmacological properties, as tert-butyl groups are often used to improve the metabolic stability of pharmaceuticals .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. For instance, N-tert-butyldecahydro-3-isoquinoline carboxamide derivatives were prepared by alkylation reactions, demonstrating the reactivity of the carboxamide moiety in such compounds . The presence of a tert-butyl group and a chlorophenyl ring could also influence the reactivity and the types of chemical transformations that N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide can undergo.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide are not detailed in the provided papers, related aromatic polyamides synthesized from tert-butylhydroquinone derivatives exhibit high thermal stability and solubility in organic solvents . These properties are crucial for the practical application of such compounds in pharmaceutical formulations. The tert-butyl group is known to impart steric bulk, which can influence the solubility and stability of the molecule .
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
N-tert-Butyl isoquine (GSK369796) is a synthetic quinoline developed through a public-private partnership, aiming to address malaria. This compound, derived from a similar chemical scaffold, showcases the potential of N3-(tert-butyl)-N2-(4-chlorophenyl)-isoquinolines in therapeutic applications against Plasmodium falciparum and rodent malaria parasites. The development process of N-tert-Butyl isoquine underscores the importance of such compounds in creating affordable and effective antimalarial drugs (O’Neill et al., 2009).
Material Science Applications
Research involving the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone showcases another facet of scientific applications. Compounds similar to N3-(tert-butyl)-N2-(4-chlorophenyl)-isoquinolinedicarboxamide contribute to the development of new materials with specific thermal and solubility properties, highlighting their significance in the synthesis of polymers with high thermal stability and solubility in organic solvents (Yang, Hsiao, & Yang, 1999).
Benzodiazepine Receptor Research
The study of peripheral benzodiazepine receptors involves compounds like 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, related to the chemical structure . This research provides insights into the physiological roles and potential therapeutic applications of benzodiazepine receptors, especially in contexts like inflammation and neuropharmacology (Torres et al., 1999).
Synthetic Chemistry
The synthesis and structural modification of related compounds demonstrate the versatility of N3-(tert-butyl)-N2-(4-chlorophenyl)-isoquinolines in producing a variety of chemical entities. These entities are pivotal in exploring novel therapeutic agents and understanding the relationship between chemical structure and biological activity (Fan, Lever, & Lever, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-N-tert-butyl-2-N-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-21(2,3)24-19(26)18-12-14-6-4-5-7-15(14)13-25(18)20(27)23-17-10-8-16(22)9-11-17/h4-11,18H,12-13H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEAYRZQLLLRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


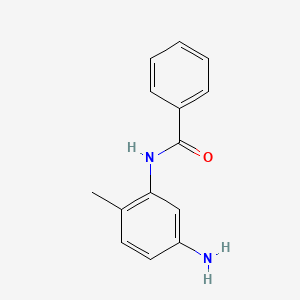
![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)
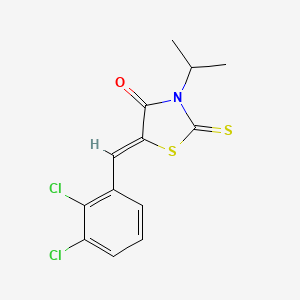
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
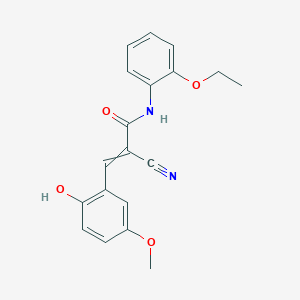
![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)
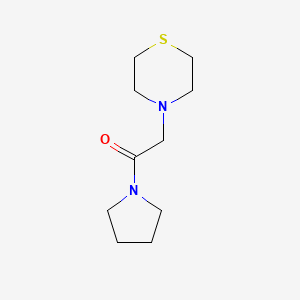
![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
